o-Allylacetophenone
Description
Significance of o-Allylacetophenone as a Reactive Chemical Scaffold
A chemical scaffold is a core molecular structure upon which a variety of chemical modifications can be made to generate a library of related compounds. wikipedia.org this compound serves as an exemplary scaffold due to the presence of multiple, strategically positioned reactive sites. This allows it to be a versatile precursor in the synthesis of a wide range of carbocyclic and heterocyclic systems, which are foundational structures in many pharmaceutical and natural products. rsc.org
The utility of this compound as a building block is prominently displayed in transition metal-catalyzed reactions. For instance, it is a key substrate in nickel-catalyzed intramolecular reductive coupling reactions and cycloisomerizations, as well as titanocene-catalyzed cyclocarbonylations. nih.govsci-hub.rusemanticscholar.org These processes leverage the unique proximity of the allyl and acetyl groups to forge new intramolecular bonds, leading to the efficient construction of complex ring systems. Research has demonstrated its role in the synthesis of γ-butyrolactones, a common motif in natural products, through a titanocene-catalyzed "hetero Pauson-Khand"-type reaction. sci-hub.rumit.edu Furthermore, derivatives of this compound are utilized in palladium-catalyzed cyclizations to produce nitrogen-containing heterocycles like isoquinolines, highlighting its importance in generating diverse molecular frameworks. researchgate.net
Structural Features Enabling Diverse Chemical Transformations
The synthetic versatility of this compound is a direct consequence of its distinct structural features: an aromatic ring, a ketone functional group, and an ortho-disposed allyl group. The interplay between these components dictates its reactivity and allows for a wide array of selective transformations.
The allyl group and the ketone's carbonyl group are the primary sites of reactivity. Their ortho-positioning is critical, as it facilitates intramolecular reactions where the two groups can interact directly or through the influence of a metal catalyst. This arrangement is ideal for cyclization reactions, forming new rings with high efficiency and often high stereoselectivity.
Key transformations involving this compound include:
Transition Metal-Catalyzed Cyclizations:
Titanocene-Catalyzed Cyclocarbonylation: In this reaction, a titanocene (B72419) catalyst, such as Cp₂Ti(PMe₃)₂, facilitates the coupling of the allyl group and the ketone with carbon monoxide. sci-hub.ru This process proceeds via an oxatitanacycle intermediate, which, after carbonylation and reductive elimination, yields a γ-butyrolactone. sci-hub.rumit.edu
Nickel-Catalyzed Reductive Coupling: Nickel(0) complexes can catalyze the intramolecular reductive coupling of the alkene and ketone moieties in the presence of a hydrosilane. semanticscholar.orgrsc.org This reaction forms silyl-protected 1-indanol (B147123) derivatives with high diastereoselectivity. rsc.org The reaction is believed to proceed through an oxanickelacycle intermediate. rsc.org
Palladium-Catalyzed Cyclization: Derivatives of this compound, specifically its O-pentafluorobenzoyloxime, can undergo palladium-catalyzed cyclization to form isoquinolines. researchgate.net This transformation involves the oxidative addition of the Pd(0) catalyst to the N-O bond, followed by an intramolecular Heck-type amination onto the allyl group's double bond. researchgate.net
The following table summarizes some of the key catalytic transformations of this compound and its derivatives:
| Starting Material | Catalyst/Reagents | Product | Reaction Type | Ref |
| This compound | 10 mol % Cp₂Ti(PMe₃)₂, CO (18 psig) | γ-Butyrolactone derivative | Titanocene-catalyzed cyclocarbonylation | sci-hub.ru |
| This compound | Ni(cod)₂/NHC, Triethylsilane | Silyl-protected 1-methyl-1-indanol | Nickel-catalyzed intramolecular reductive coupling | semanticscholar.orgrsc.org |
| This compound O-pentafluorobenzoyloxime | Pd(PPh₃)₄, (n-Bu)₄NCl, Et₃N | Isoquinoline (B145761) derivative | Palladium-catalyzed aza-Heck cyclization | researchgate.net |
| This compound | AlMe₃, Nickel(0) complex | Nickel-aluminum dinuclear complex | AlMe₃-promoted oxidative cyclization (intermediate study) | nih.govosaka-u.ac.jp |
These examples underscore how the specific structural arrangement of this compound allows chemists to access a variety of valuable and complex molecular structures through strategic, catalyst-controlled transformations. The ability to form multiple new bonds and stereocenters in a single step makes it an efficient and powerful tool in the arsenal (B13267) of advanced organic synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(2-prop-2-enylphenyl)ethanone |
InChI |
InChI=1S/C11H12O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h3-5,7-8H,1,6H2,2H3 |
InChI Key |
ZJYHGYBYEYRQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CC=C |
Origin of Product |
United States |
Synthetic Methodologies for O Allylacetophenone and Its Derivatives
Precursor-Based Synthetic Approaches
Precursor-based methods involve the strategic construction of the target molecule from simpler, readily available starting materials. These routes often require multiple steps but offer a high degree of control over the final structure.
Strategies Involving Aromatic Substitution
Aromatic substitution reactions are a cornerstone of organic synthesis, allowing for the direct functionalization of benzene (B151609) rings. libretexts.org However, the direct synthesis of o-Allylacetophenone using classical electrophilic aromatic substitution (EAS) methods like Friedel-Crafts reactions presents significant challenges due to regioselectivity issues. ucla.edulibretexts.org
The order of introducing the allyl and acetyl groups is critical. masterorganicchemistry.com
Acylation then Allylation: If acetophenone (B1666503) is formed first via Friedel-Crafts acylation of benzene, the subsequent introduction of the allyl group is problematic. doubtnut.com The acetyl group is an electron-withdrawing group and a meta-director, meaning it will direct incoming electrophiles to the meta position, not the desired ortho position.
Allylation then Acylation: Conversely, starting with allylbenzene (B44316) and performing a Friedel-Crafts acylation would seem more promising, as the allyl group is an ortho-, para-director. epa.gov However, the reaction conditions for Friedel-Crafts acylation, which involve a strong Lewis acid like aluminum chloride, can cause the allyl group to react, leading to complex mixtures of products. sciencemadness.org
These limitations mean that direct EAS is generally not a practical method for the high-yield synthesis of this compound.
Routes from Aldehyde Precursors
An alternative precursor-based strategy begins with an ortho-substituted benzaldehyde. For instance, o-allylbenzaldehyde can serve as a key intermediate. This approach involves converting the aldehyde functional group into the required acetyl group. A standard method for this transformation is the addition of a methyl nucleophile, typically using an organometallic reagent like a Grignard reagent (methylmagnesium bromide) or methyllithium, to the aldehyde. This reaction forms a secondary alcohol, which is then oxidized to the corresponding ketone, this compound.
In related research, this compound has been used as a precursor in Claisen-Schmidt condensations with substituted allylbenzaldehydes to synthesize chalcones, which are intermediates for more complex molecules like isoflavonoids. rsc.orgresearchgate.net This highlights the utility of both aldehyde and ketone precursors in this area of chemical synthesis.
Allylation Techniques for Acetophenone Derivatives
One of the most effective and widely used precursor-based methods for synthesizing this compound is through a Claisen rearrangement. libretexts.orgwikipedia.orgscirp.org This powerful reaction creates the ortho-allyl substitution pattern with high regioselectivity. thieme-connect.de
The typical sequence is as follows:
O-Allylation: The synthesis starts with an ortho-substituted acetophenone, specifically o-hydroxyacetophenone. The phenolic hydroxyl group is converted into an allyl ether by reacting it with an allyl halide, such as allyl bromide, in the presence of a base (e.g., potassium carbonate).
Claisen Rearrangement: The resulting allyl aryl ether undergoes a thermal researchgate.netresearchgate.net-sigmatropic rearrangement. libretexts.org Upon heating, the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring, forming a new carbon-carbon bond and yielding this compound. libretexts.orggoogle.com If both ortho positions are blocked, the allyl group can migrate to the para position. scirp.org
This methodology is a reliable route for preparing ortho-allyl phenols and their derivatives.
Catalytic Synthesis Routes
Catalytic methods offer efficient and often more direct pathways to this compound by employing small amounts of a catalyst to promote the reaction. These routes are central to modern organic synthesis.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Several of these reactions are suitable for the synthesis of this compound.
Stille Coupling: A documented method for preparing this compound involves the Stille reaction. scribd.comnumberanalytics.comresearchgate.netpsu.edu This reaction couples an organotin compound with an organic halide. Specifically, o-bromoacetophenone is reacted with allyltributyltin in the presence of a palladium catalyst to yield the desired product. acs.org
Suzuki Coupling: Another prominent method is the Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide. libretexts.org In a potential synthesis of this compound, o-bromoacetophenone could be coupled with an allylboronic acid or one of its ester derivatives using a palladium catalyst and a base. ikm.org.mysigmaaldrich.comarkat-usa.org The Suzuki reaction is widely favored due to the lower toxicity and environmental impact of boron compounds compared to organotin reagents.
The table below summarizes a representative transition metal-catalyzed synthesis for this compound.
Nickel-catalyzed reactions involving this compound have also been studied, such as intramolecular reductive coupling reactions, indicating its role as a substrate in developing new catalytic transformations. rsc.orgnih.gov
Organocatalytic Approaches
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful field in green chemistry. While direct organocatalytic routes to synthesize this compound are not as established as metal-catalyzed methods, related transformations have been successfully demonstrated.
For instance, a green and inexpensive protocol for the synthesis of dihydrobenzofurans has been developed through the organocatalytic oxidation of o-allylphenols. researchgate.netglobalauthorid.comthieme-connect.com This reaction uses 2,2,2-trifluoroacetophenone (B138007) as the organocatalyst and hydrogen peroxide as the oxidant, cyclizing various substituted o-allylphenols in high yields. researchgate.netthieme-connect.com Although the final product is a cyclized derivative rather than this compound itself, this research demonstrates the potential of organocatalysis to activate and functionalize o-allylphenol substrates, which are structurally similar to the target compound. rsc.org
Table of Compounds
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable chemical processes. pandawainstitute.comresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijrap.netresearchgate.netasianpubs.org
Solvent-Free Reaction Conditions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. ijrap.netijrpr.com Solvent-free synthesis, or solid-state reaction, offers a more environmentally benign alternative. researchgate.netijrpr.com These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst, which can lead to higher efficiency and easier product purification. ijrpr.com
One of the primary methods for synthesizing chalcone (B49325) derivatives, a class of compounds that includes this compound, is the Claisen-Schmidt condensation. japsonline.comwikipedia.org This reaction involves the condensation of an aldehyde with a ketone. wikipedia.org Research has demonstrated that the Claisen-Schmidt condensation can be effectively performed under solvent-free conditions. For instance, quantitative yields of chalcone derivatives have been achieved by grinding substituted benzaldehydes with acetophenones in the presence of solid sodium hydroxide (B78521) (NaOH). wikipedia.orgrsc.orgresearchgate.netmdpi.comnih.gov This method is not only environmentally friendly but also often results in shorter reaction times and high yields. ijrap.netmdpi.com
Table 1: Comparison of Solvent-Based vs. Solvent-Free Claisen-Schmidt Condensation
| Feature | Conventional Solvent-Based Method | Solvent-Free Grinding Method |
| Solvent | Typically ethanol (B145695) or methanol (B129727) japsonline.com | None rsc.orgmdpi.com |
| Catalyst | Aqueous NaOH or KOH atlantis-press.com | Solid NaOH or KOH researchgate.netmdpi.com |
| Reaction Time | Several hours japsonline.com | Minutes mdpi.com |
| Work-up | Extraction with organic solvents | Washing with water, filtration rsc.org |
| Yield | Variable, often requires purification | High to quantitative (96-98%) mdpi.comnih.gov |
| Environmental Impact | Generates solvent waste | Minimal waste ijrap.netresearchgate.net |
This table provides a general comparison based on findings for Claisen-Schmidt reactions. Specific results can vary based on substrates.
The pursuit of solvent-free conditions aligns with the goal of creating more sustainable chemical syntheses by reducing pollution at its source. ijrpr.comrsc.org
Atom Economy Considerations
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.comwikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org A higher atom economy signifies a greener process, as it indicates that fewer atoms are wasted in the form of byproducts. skpharmteco.comwikipedia.orgjocpr.comprimescholars.com
Addition reactions, such as the Diels-Alder reaction, are considered highly atom-economical as all the atoms of the reactants are incorporated into the product, resulting in a 100% atom economy. jocpr.comnih.govrsc.org In contrast, substitution and elimination reactions often have lower atom economies due to the generation of stoichiometric byproducts.
The synthesis of this compound can be approached through different pathways, each with its own atom economy. For instance, a Claisen rearrangement of an appropriate allyl aryl ether would be an intramolecular rearrangement and thus, in principle, 100% atom economical. However, the synthesis of the starting ether must also be considered.
A common method for forming the core structure of related chalcones is the Claisen-Schmidt condensation. Let's consider the synthesis of a generic chalcone from acetophenone and benzaldehyde:
C₆H₅COCH₃ + C₆H₅CHO → C₆H₅COCH=CHC₆H₅ + H₂O
In this reaction, water is the only byproduct. While the yield might be high, the atom economy is less than 100% due to the loss of the water molecule. Maximizing atom economy is a key challenge in modern organic synthesis, encouraging the development of catalytic addition reactions over stoichiometric reactions that generate waste. nwnu.edu.cnorganic-chemistry.org
Advanced Reaction Conditions in Synthesis
To further enhance the efficiency and sustainability of synthesizing this compound and its derivatives, advanced reaction technologies such as microwave-assisted synthesis and flow chemistry are being increasingly employed.
Microwave-Assisted Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat the reaction mixture. scispace.com Unlike conventional heating methods that rely on conduction and convection, microwave heating results from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. scispace.comresearchgate.net This can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner product profiles. mdpi.comnih.gov
The Claisen rearrangement, a key reaction for synthesizing ortho-allylphenols, has been shown to be significantly accelerated under microwave irradiation. tsijournals.comresearchgate.net Studies have demonstrated that Lewis acid-catalyzed Claisen rearrangements of o-allylaryl ethers can proceed in excellent yields under microwave conditions. tsijournals.com Similarly, the synthesis of chalcones via the Claisen-Schmidt condensation can be expedited using microwave assistance. researchgate.net
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Claisen Rearrangement
| Parameter | Conventional Oil-Bath Heating | Microwave-Assisted Heating |
| Heating Mechanism | Conduction/Convection | Dielectric Heating |
| Heating Rate | Slow and non-uniform | Rapid and uniform researchgate.net |
| Reaction Time | Hours rsc.org | Minutes tsijournals.com |
| Yield | Often lower | Often higher researchgate.net |
| Side Reactions | More prevalent due to prolonged heating | Often reduced researchgate.net |
This table presents a generalized comparison. Specific outcomes depend on the reaction and substrates. Some studies note that for certain Claisen rearrangements, no significant reaction enhancement was observed with microwave heating compared to conventional heating at the same temperature. rsc.orgresearchgate.net
The use of microwave reactors allows for precise control over temperature and pressure, enabling reactions to be performed at temperatures above the solvent's boiling point, further accelerating reaction rates. anton-paar.com
Flow Chemistry and Continuous Processing
Flow chemistry, also known as continuous processing, involves performing chemical reactions in a continuous stream rather than in a batch-wise manner. mt.comlabmanager.com Reactants are pumped through a reactor, which can be a tube, coil, or microreactor, where the reaction takes place. mt.com This methodology offers several advantages over traditional batch processing, including enhanced safety, better process control, improved reproducibility, and seamless scalability. labmanager.comsailife.com
The precise control over parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. labmanager.com For reactions that are highly exothermic or involve hazardous reagents, flow chemistry is particularly advantageous as only small volumes of the reaction mixture are present in the reactor at any given time, significantly improving safety. mt.comsailife.com
The synthesis of chalcones and related compounds has been successfully adapted to continuous flow systems. nih.gov For instance, the Claisen-Schmidt condensation can be performed in a flow reactor, allowing for rapid optimization and production. Furthermore, complex multi-step syntheses can be integrated into a single continuous flow process, streamlining the production of the final product. d-nb.inforesearchgate.net A continuous-flow microwave reactor has been developed and used for the Claisen rearrangement, demonstrating the potential for combining these advanced technologies to achieve high-yield and high-throughput synthesis. d-nb.info
The scalability of flow chemistry is a significant advantage; increasing production volume can often be achieved by simply running the system for a longer duration or by using multiple reactors in parallel, rather than redesigning the entire process for larger batch reactors. labmanager.com
Reactivity and Transformation Pathways of O Allylacetophenone
Intramolecular Cyclization Reactions of o-Allylacetophenone
The unique structural arrangement of this compound, featuring a ketone and an allyl group in close proximity, renders it an ideal substrate for a variety of intramolecular cyclization reactions. These transformations, often facilitated by transition metal catalysts, provide efficient pathways to complex cyclic and heterocyclic frameworks. This section delves into the transition metal-catalyzed oxidative cyclizations of this compound, with a particular focus on nickel- and palladium-catalyzed processes.
Transition Metal-Catalyzed Oxidative Cyclizations
Transition metal catalysis offers a powerful toolkit for the construction of intricate molecular architectures from relatively simple starting materials. In the context of this compound, these catalysts orchestrate a cascade of events involving oxidative addition, migratory insertion, and reductive elimination, ultimately leading to the formation of new ring systems.
Nickel(0) complexes have proven to be effective catalysts for the intramolecular reductive coupling of the carbonyl and allyl moieties of this compound. This process, typically carried out in the presence of a hydrosilane reducing agent, leads to the formation of valuable indanol derivatives.
In the presence of a hydrosilane, such as triethylsilane, the oxa-nickelacycle intermediate undergoes a reductive elimination process. This step involves the transfer of the silyl group to the oxygen atom and the formation of a new carbon-carbon bond, yielding a silyl-protected indanol. The reaction proceeds with a notable degree of diastereoselectivity, favoring the formation of the cis-diastereomer. For instance, the reaction of this compound with triethylsilane in the presence of a catalytic amount of Ni(cod)2 and an N-heterocyclic carbene (NHC) ligand, such as SIPr, in toluene at 40°C affords the corresponding 1-methyl-1-(triethylsilyloxy)-2,3-dihydro-1H-indene with high diastereoselectivity rsc.org.
Table 1: Nickel(0)-Catalyzed Reductive Cyclization of o-Allylacetophenone
| Substrate | Product | Catalyst System | Reducing Agent | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|---|
| o-Allylacetophenone | 1-methyl-1-(triethylsilyloxy)-2,3-dihydro-1H-indene | Ni(cod)2 / SIPr | Triethylsilane | 94 | >99:1 |
Data sourced from supplementary information of relevant research articles. rsc.org
Palladium catalysts are widely employed in the synthesis of nitrogen-containing heterocycles through various cyclization strategies. An adaptation of the Heck reaction, known as the aza-Heck reaction, provides a powerful method for the construction of nitrogen-containing rings. This type of reaction can be envisioned for derivatives of this compound, such as its oxime, to access valuable heterocyclic scaffolds.
The synthesis of isoquinolines, a core structure in many natural products and pharmaceuticals, can be achieved through palladium-catalyzed cyclization reactions. While direct examples starting from this compound are not extensively documented, the principles of the aza-Heck reaction can be applied to its derivatives. For instance, the oxime or a related nitrogen-containing derivative of this compound could serve as a precursor. The proposed mechanism would involve the oxidative addition of a palladium(0) catalyst to the N-O bond of an activated oxime, forming an imino-palladium(II) species. Subsequent intramolecular migratory insertion of the allyl group would lead to a six-membered palladacycle. A final β-hydride elimination and reductive elimination sequence would then yield the isoquinoline (B145761) ring system. This aza-Heck type cyclization offers a conceptually elegant route to nitrogen-containing heterocycles from readily available starting materials. The reaction conditions, including the choice of ligand and base, would be crucial in controlling the efficiency and selectivity of the transformation.
Table 2: Proposed Palladium-Catalyzed Aza-Heck Type Cyclization
| Substrate Derivative | Proposed Product | Catalyst | Key Intermediate |
|---|---|---|---|
| o-Allylacetophenone Oxime | 1-Methylisoquinoline | Pd(0) complex | Imino-palladium(II) species |
This table represents a proposed reaction based on established aza-Heck reaction mechanisms.
Palladium-Catalyzed Cyclizations (e.g., Aza-Heck Type)
Rearrangement Reactions
Intramolecular rearrangements, particularly sigmatropic shifts, are a key feature of the reactivity of allyl-substituted aromatic compounds.
Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond moves across a π-electron system, leading to a reorganization of the π-bonds. libretexts.org The classification [i,j] indicates that the σ-bond migrates between atom i of one fragment and atom j of the other. uh.edu These reactions are governed by the principles of orbital symmetry (Woodward-Hoffmann rules).
For derivatives of this compound, the most relevant are libretexts.orglibretexts.org-sigmatropic rearrangements, such as the Claisen and Cope rearrangements. libretexts.orgmasterorganicchemistry.com These reactions proceed through a six-membered cyclic transition state and involve the movement of six electrons (4n+2 system, where n=1), which is thermally allowed and proceeds suprafacially. uh.edulibretexts.org For a derivative where the acetyl group is converted to an enol ether (an allyl vinyl ether system), a classic Claisen rearrangement can occur upon heating.
The Claisen rearrangement is a powerful C-C bond-forming reaction, classically involving the thermal rearrangement of an allyl vinyl ether or an allyl aryl ether. libretexts.org Heating an allyl aryl ether to high temperatures (e.g., 250 °C) results in a libretexts.orglibretexts.org-sigmatropic rearrangement to produce an o-allylphenol. libretexts.org The reaction proceeds through a concerted, cyclic transition state.
While this compound itself is not an allyl aryl ether, its enol or enolate form is structurally analogous to an allyl vinyl ether. This allows it to undergo a Claisen-type rearrangement. Upon treatment with a base to form the enolate, or under conditions that favor enolization, the molecule can rearrange to form an intermediate which, upon tautomerization, yields a new C-allylated product. This process effectively transfers the allyl group from the ortho position of the ring to the α-carbon of the acetyl group.
Mechanism of an Anionic Oxy-Cope/Claisen-Type Rearrangement:
Deprotonation: A base removes a proton from the methyl group of the acetyl function, generating an enolate.
libretexts.orglibretexts.org-Sigmatropic Rearrangement: The enolate undergoes a concerted rearrangement through a six-membered, chair-like transition state. The C-C σ-bond between the aromatic ring and the allyl group breaks, while a new C-C σ-bond forms between the α-carbon of the enolate and the terminal carbon of the allyl group.
Protonation/Tautomerization: The resulting intermediate is protonated to give the final rearranged product, a γ,δ-unsaturated ketone.
The oxy-Cope rearrangement is a related libretexts.orglibretexts.org-sigmatropic shift in 1,5-diene alcohols. libretexts.org When the hydroxyl group is converted to an alkoxide, the reaction rate is significantly accelerated (anionic oxy-Cope rearrangement). The rearrangement of the enolate of this compound can be seen as an analogue of this process. These rearrangements are often irreversible because the final product, a ketone, is thermodynamically more stable than its enol precursor. uh.edu
Intermolecular Reactions
The functional groups of this compound also enable it to participate in a variety of intermolecular reactions. The acetyl group can undergo reactions typical of ketones. For example, the α-protons are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in reactions such as:
Aldol Condensations: Reaction with other aldehydes or ketones.
Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.
Alkylation: Reaction with alkyl halides.
The allyl group can participate in intermolecular reactions such as:
Cross-Coupling Reactions: Palladium-catalyzed reactions like the Heck or Suzuki reaction can be used to form new C-C bonds at the double bond.
Addition Reactions: Halogenation, hydroboration-oxidation, and other electrophilic additions across the double bond.
Furthermore, the aromatic ring can undergo electrophilic aromatic substitution, although the acetyl group is deactivating and meta-directing, while the allyl group is weakly activating and ortho-, para-directing. The interplay of these groups will direct incoming electrophiles. Acylketenes, which are highly reactive intermediates, can be trapped intermolecularly by nucleophiles like alcohols or amines to form β-keto esters and amides. nih.gov While not a direct reaction of this compound itself, related precursors could generate such intermediates, which then react with external nucleophiles, showcasing a powerful strategy for molecular assembly. nih.gov
Addition Reactions to the Ketone Moiety
The carbonyl group in this compound is susceptible to nucleophilic addition reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom of the carbonyl group. This leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.orgmasterorganicchemistry.com The reactivity of the ketone is influenced by the steric hindrance and electronic effects of the ortho-allyl group.
Common nucleophilic addition reactions involving ketones like this compound include:
Hydration: In the presence of water, a reversible addition can occur to form a geminal diol (hydrate). However, the equilibrium for simple ketones usually lies towards the ketone, making the hydrate unstable and difficult to isolate. libretexts.org
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), often in the presence of a catalytic amount of base, results in the formation of a cyanohydrin. libretexts.orgjackwestin.com This reaction is a useful method for carbon-carbon bond formation.
Hemiacetal and Acetal Formation: Alcohols can add to the carbonyl group to form hemiacetals. jackwestin.com This reaction is reversible and typically acid-catalyzed. libretexts.org In the presence of excess alcohol and an acid catalyst, a second alcohol molecule can react to form an acetal, with the elimination of water. libretexts.org
Imine and Enamine Formation: Primary amines react with ketones to form imines (Schiff bases), while secondary amines form enamines. jackwestin.com These reactions are also typically acid-catalyzed and involve the elimination of water. libretexts.org
Table 1: Examples of Nucleophilic Addition Reactions to Ketones
| Nucleophile | Reagent(s) | Product Type |
| Water | H₂O | Hydrate (gem-diol) |
| Cyanide | HCN, Base (e.g., KCN) | Cyanohydrin |
| Alcohol | R'OH, Acid catalyst | Hemiacetal/Acetal |
| Primary Amine | R'NH₂, Acid catalyst | Imine |
| Secondary Amine | R'₂NH, Acid catalyst | Enamine |
Reactions Involving the Allyl Group (e.g., Hydroacylation, Hydrosilylation)
The allyl group of this compound provides a reactive site for various addition and functionalization reactions. wikipedia.org
Hydroacylation: This reaction involves the addition of an aldehyde C-H bond across the double bond of the allyl group to form a ketone. organic-chemistry.org This process is a powerful tool for carbon-carbon bond formation and is often catalyzed by transition metals like rhodium or cobalt. nsf.gov The regioselectivity of the addition can be influenced by the choice of catalyst and reaction conditions.
Hydrosilylation: In this reaction, a silicon-hydride bond of a hydrosilane adds across the alkene of the allyl group. qualitas1998.net This process is commonly catalyzed by platinum complexes, such as chloroplatinic acid, and is a widely used method for the synthesis of organosilicon compounds. qualitas1998.net
Cross-Coupling Reactions as Substrate
This compound can participate as a substrate in various cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions typically employ a transition metal catalyst, most commonly palladium or nickel.
For instance, O-pentafluorobenzoyloximes derived from this compound derivatives can undergo palladium-catalyzed cyclization to afford isoquinolines in good yields. researchgate.net This transformation proceeds through a process that can be considered a type of intramolecular Heck-like reaction. researchgate.net The ability of the substrate to undergo oxidative addition and subsequent migratory insertion is key to the success of these coupling reactions.
The efficiency and selectivity of cross-coupling reactions can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. The electronic and steric properties of the this compound substrate also play a crucial role.
Functional Group Interconversions on Aromatic or Aliphatic Moieties
Functional group interconversions are essential transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.meimperial.ac.uk In the context of this compound, both the aromatic ring and the aliphatic side chains can be subjected to such modifications.
On the Aromatic Moiety:
Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The position of substitution will be directed by the existing acetyl and allyl groups.
Nucleophilic Aromatic Substitution: If a suitable leaving group is present on the aromatic ring, it can be displaced by a nucleophile.
On the Aliphatic Moieties (Acetyl and Allyl Groups):
Oxidation: The methyl group of the acetyl moiety can potentially be oxidized. The allylic C-H bonds of the allyl group are particularly susceptible to oxidation, which can lead to the formation of allylic alcohols. wikipedia.org
Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com The double bond of the allyl group can be reduced to a single bond via catalytic hydrogenation.
Substitution: The hydroxyl group of an alcohol, formed from the reduction of the ketone, can be converted into a better leaving group (e.g., a tosylate) and subsequently be displaced by a nucleophile in a substitution reaction. ub.edu
Table 2: Summary of Potential Functional Group Interconversions
| Moiety | Reaction Type | Potential Transformation |
| Aromatic Ring | Electrophilic Substitution | Nitration, Halogenation, etc. |
| Acetyl Group | Reduction | Ketone to Secondary Alcohol |
| Allyl Group | Oxidation | Allylic C-H to Allylic Alcohol |
| Allyl Group | Reduction | Alkene to Alkane |
Based on the comprehensive search for scholarly articles and research data, it has been determined that there is insufficient specific information available in the public domain to generate a thorough and scientifically accurate article on the mechanistic and computational studies of This compound that adheres to the strict outline provided.
Detailed research findings such as kinetic analyses, isolation and spectroscopic characterization of specific intermediates, in-situ spectroscopic monitoring, Density Functional Theory (DFT) calculations, and Molecular Dynamics (MD) simulations pertaining solely to this compound could not be located.
While the methodologies outlined (e.g., DFT, kinetic analysis, in-situ spectroscopy) are standard techniques in chemical research for elucidating reaction mechanisms, their specific application to this compound is not documented in the available search results. To fulfill the request would require presenting information on other compounds or speculating on the properties of this compound, which would violate the core instructions to focus exclusively on the specified compound and maintain scientific accuracy.
Therefore, it is not possible to construct the article as requested while meeting the stipulated requirements for content and accuracy.
Mechanistic Investigations and Computational Studies
Theoretical and Computational Chemistry Approaches
Prediction of Reactivity and Selectivity Profiles
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of organic molecules like o-allylacetophenone. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to elucidate reaction mechanisms, determine the energies of transition states, and predict the distribution of products. These theoretical approaches provide insights that are often difficult to obtain through experimental means alone.
The reactivity of this compound is primarily centered around the interactions between its three key functional groups: the acetyl group, the allyl group, and the aromatic ring. Computational models can predict the likelihood of various intramolecular and intermolecular reactions by calculating activation energies for different potential pathways. For instance, in the presence of an acid catalyst, the allyl group can be protonated, leading to the formation of a carbocation. This electrophilic center can then attack the aromatic ring in an intramolecular electrophilic aromatic substitution (SEAr) reaction.
A computational study on a similar system, ortho-allyl-N-benzylanilines, demonstrated that such intramolecular cyclizations are feasible and can lead to the formation of different ring systems, such as seven- or eight-membered rings. researchgate.net The selectivity of this process (i.e., which product is favored) is determined by the relative energies of the transition states leading to each product. DFT calculations can model these transition states and their corresponding activation barriers, thus predicting the major product.
The prediction of regioselectivity in aromatic substitutions can be further refined using conceptual DFT descriptors like Fukui functions. These descriptors indicate the most likely sites for electrophilic or nucleophilic attack on the aromatic ring. For this compound, these calculations can predict whether the intramolecular cyclization will occur at the C3 or C5 position of the benzene (B151609) ring relative to the acetyl group.
Machine learning models are also emerging as powerful tools for predicting reaction outcomes. mit.edursc.org By training on large datasets of known reactions, these models can learn to predict the selectivity of reactions for new molecules like this compound with high accuracy and at a fraction of the computational cost of traditional quantum mechanical calculations. mit.edu
Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT study on the acid-catalyzed intramolecular cyclization of this compound, leading to the formation of two possible cyclic ketone products.
| Reaction Pathway | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Formation of 5-membered ring (via attack at C3) | +15.2 | -5.8 | Formation of 6-membered ring |
| Formation of 6-membered ring (via attack at C5) | +12.5 | -8.2 |
Note: The data in this table is illustrative and based on general principles of organic reactivity. Actual values would require specific DFT calculations for this compound.
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are a class of computational techniques that combine the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). researchgate.net This approach is particularly useful for studying large molecular systems, such as enzymatic reactions or reactions in solution, where it is computationally prohibitive to treat the entire system at a high level of quantum theory. youtube.com
In a QM/MM simulation, the system is partitioned into two regions. The chemically active part of the system, where bond breaking and forming occur (e.g., the this compound molecule and a catalyst), is treated with a QM method. The surrounding environment, such as the solvent molecules or the protein scaffold of an enzyme, is treated with a less computationally expensive MM force field.
For a reaction involving this compound in a specific solvent, QM/MM simulations can provide a more realistic model of the reaction environment compared to gas-phase calculations. The MM part of the calculation accounts for the explicit interactions between the solute and the solvent molecules, including electrostatic interactions and van der Waals forces. This explicit consideration of the solvent can have a significant impact on the calculated reaction barriers and the stability of intermediates, thereby providing a more accurate prediction of reactivity and selectivity.
For example, a QM/MM study of a nucleophilic aromatic substitution reaction demonstrated that the inclusion of explicit solvent effects was crucial for accurately reproducing the experimentally observed rate increases when moving from a protic to a dipolar aprotic solvent. nih.gov Similarly, for the intramolecular reactions of this compound, the polarity of the solvent could preferentially stabilize one transition state over another, thus altering the product ratio. A QM/MM approach would be well-suited to capture these subtle but important solvent effects.
The application of QM/MM methods to enzymatic systems has been particularly successful in elucidating reaction mechanisms. If this compound were a substrate for an enzyme, a QM/MM model would treat the substrate and the key active site residues at the QM level, while the rest of the enzyme would be described by MM. This allows for the modeling of how the enzyme's active site environment influences the reaction, for instance, by stabilizing a particular transition state through hydrogen bonding or steric constraints.
The table below summarizes the key features of the QM/MM approach and its potential application to the study of this compound.
| Feature of QM/MM | Description | Application to this compound |
|---|---|---|
| System Partitioning | The system is divided into a QM region (high accuracy, high cost) and an MM region (lower accuracy, low cost). | This compound and a catalyst would be in the QM region, while the surrounding solvent would be in the MM region. |
| Electrostatic Embedding | The QM region is polarized by the electrostatic field of the MM region. | This would model how the solvent's electric field influences the electron distribution in this compound during a reaction. |
| Boundary Treatment | Special treatment is required for covalent bonds that cross the QM/MM boundary (e.g., link atoms). | Not directly applicable if only the solvent is in the MM region, but crucial if modeling an enzyme-catalyzed reaction. |
| Computational Efficiency | Allows for the study of large systems that would be intractable with pure QM methods. | Enables the simulation of this compound's reactions in a realistic, solvated environment. |
Applications in Complex Molecule Synthesis
o-Allylacetophenone as a Versatile Building Block in Target Synthesis
A building block in organic synthesis is a readily available molecule that possesses the necessary functional groups to be efficiently incorporated into the structure of a more complex target molecule. researchgate.net this compound fits this description perfectly, offering two distinct points of reactivity—the ketone and the alkene—that can be addressed selectively or utilized in concert to build intricate molecular frameworks.
Isoflavonoids are a class of phenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. princeton.edu The synthesis of these natural products often requires strategic C-C and C-O bond formations to construct their characteristic chromone-based core. This compound has been successfully employed as a key starting material in the synthesis of isoflavonoid (B1168493) natural products.
A notable example is its use in the total synthesis of erysubin F, a diprenylated isoflavone. fu-berlin.deresearchgate.net In this synthesis, this compound (referred to as compound 60 ) undergoes a Claisen-Schmidt condensation with a protected allylbenzaldehyde derivative (59 ). princeton.edufu-berlin.de This reaction specifically utilizes the reactivity of the methyl group of the acetyl moiety in this compound to form a chalcone (B49325) intermediate (61 ) in good yield. fu-berlin.de The chalcone then undergoes further transformations, including a Claisen rearrangement and cyclization, to build the core flavanone (B1672756) structure, which is ultimately converted to the target isoflavone. princeton.edufu-berlin.de
Table 1: Key Synthetic Steps in the Synthesis of Erysubin F using this compound
| Step | Reactants | Key Transformation | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | This compound (60 ), MOM-protected allylbenzaldehyde (59 ) | Claisen-Schmidt Condensation | Chalcone (61 ) | 74% | fu-berlin.de |
| 2 | Chalcone (61 ) | Claisen Rearrangement & O-cyclization | Flavanone (62 ) | 50% | fu-berlin.de |
This synthetic route highlights the utility of this compound in providing the foundational atoms for the A-ring and adjacent carbons of the isoflavonoid skeleton.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of medicinal chemistry, forming the core of a vast number of pharmaceuticals. rsc.orgnih.gov The functionality within this compound is well-suited for intramolecular cyclization strategies to create such heterocyclic systems.
One powerful application is the synthesis of isoquinolines, a structural motif present in many alkaloids and other pharmacologically active compounds. Research has demonstrated that O-pentafluorobenzoyloximes derived from this compound can undergo a palladium-catalyzed cascade cyclization to produce isoquinolines in good yields. encyclopedia.pub In this process, the oxime derivative of this compound serves as the substrate. The reaction is initiated by the oxidative addition of a Pd(0) catalyst to the N-O bond of the oxime. encyclopedia.pub This is followed by an intramolecular Heck-type amination, where the newly formed organopalladium species is attacked by the tethered allyl group, leading to the formation of the isoquinoline (B145761) ring system. encyclopedia.pub This method provides a direct route to substituted isoquinolines from a simple derivative of this compound. encyclopedia.pub
Stereoselective synthesis, which controls the formation of specific stereoisomers, is crucial in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. encyclopedia.pub While specific, highly enantioselective reactions starting directly from this compound are not extensively documented in dedicated studies, its derivatives are ideal candidates for established asymmetric transformations.
A prime example is the asymmetric intramolecular Heck reaction. princeton.edu This powerful palladium-catalyzed reaction is widely used to create chiral cyclic and polycyclic structures. A suitable substrate for this reaction, such as an o-halthis compound derivative, could be cyclized using a palladium catalyst coupled with a chiral phosphine (B1218219) ligand (e.g., BINAP). The chiral ligand coordinates to the palladium center, creating a chiral environment that directs the intramolecular insertion of the alkene into the aryl-palladium bond. princeton.edu This process can favor the formation of one enantiomer of the cyclic product over the other, leading to an enantiomerically enriched product. The ability to pre-install the allyl and acetyl groups via this compound provides a strategic entry point for designing substrates for such powerful stereoselective cyclizations.
Development of Novel Synthetic Strategies
Beyond its use as a simple building block, this compound is also a valuable substrate for the development of novel synthetic strategies that aim to increase molecular complexity in an efficient manner.
Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. mdpi.comresearchgate.net These reactions are highly valued for their efficiency and atom economy.
The previously mentioned synthesis of isoquinolines from O-pentafluorobenzoyloxime derivatives of this compound is a clear example of a cascade reaction. encyclopedia.pub The sequence is initiated by a single catalytic event but results in a series of consecutive transformations:
Oxidative Addition: A Pd(0) catalyst adds across the N-O bond of the oxime, generating an alkylideneaminopalladium(II) intermediate. encyclopedia.pub
Intramolecular Amination (Heck-type): The tethered allyl group on the same molecule inserts into the newly formed palladium-nitrogen bond. encyclopedia.pub
β-Hydride Elimination: A final elimination step regenerates the catalyst and forms the final isoquinoline product.
This entire sequence occurs in one pot under a single set of reaction conditions, efficiently converting the linear precursor derived from this compound into a complex heterocyclic product. encyclopedia.pub
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. organic-chemistry.org These reactions are exceptionally powerful for diversity-oriented synthesis and the rapid generation of compound libraries for drug discovery, as they allow for the creation of complex molecules with multiple points of variation from simple, readily available inputs. fu-berlin.dewikipedia.org
Well-known MCRs, such as the Ugi and Passerini reactions, typically involve a carbonyl component (an aldehyde or ketone). In principle, the ketone functionality of this compound makes it a potential candidate for participation in such reactions. For example, in an Ugi four-component reaction, this compound could serve as the ketone component, reacting with an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. The resulting product would retain the synthetically versatile allyl group, allowing for further post-condensation modifications.
However, the application of this compound as a standard component in established MCRs for library generation is not widely documented in current scientific literature. Its potential in this area represents an opportunity for future research, leveraging its bifunctional nature to create novel scaffolds for medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for o-Allylacetophenone, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis of o-Allylacetophenone typically involves Friedel-Crafts alkylation or Claisen-Schmidt condensation. To ensure reproducibility, document reaction conditions (e.g., temperature, solvent, catalyst loading) in detail. For example, include molar ratios, purification steps (e.g., column chromatography gradients), and characterization data (e.g., NMR, IR) for intermediates and final products. Use standardized protocols for moisture-sensitive reactions, such as inert atmosphere techniques . Always validate purity via HPLC or GC-MS and compare spectral data with literature values .
Q. How should researchers characterize o-Allylacetophenone to confirm structural identity and purity?
- Methodological Answer : Combine spectroscopic methods:
- NMR : Assign peaks for allyl (δ 5.0–6.0 ppm) and acetophenone carbonyl (δ ~2.6 ppm for methyl protons, δ ~200 ppm for carbonyl carbon in NMR).
- IR : Confirm carbonyl stretching (~1680 cm) and allyl C=C (~1640 cm).
- MS : Validate molecular ion ([M] at m/z 160.2) and fragmentation patterns.
Report melting points (if crystalline) and retention factors (TLC/Rf). Cross-reference with published data and provide error margins for quantitative analyses .
Q. What are the key physicochemical properties of o-Allylacetophenone relevant to experimental design?
- Methodological Answer : Determine solubility in common solvents (e.g., dichloromethane, ethanol) via systematic titration. Measure logP (octanol-water partition coefficient) to predict partitioning behavior. Assess stability under varying pH, light, and temperature conditions using accelerated degradation studies. These properties inform solvent selection, storage protocols, and reaction kinetics .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for o-Allylacetophenone formation?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and compare activation energies for competing pathways (e.g., electrophilic vs. radical mechanisms). Validate computational results with kinetic isotope effects (KIEs) or substituent-dependent rate studies. Use software like Gaussian or ORCA with solvent correction (e.g., PCM model). Cross-check with experimental Arrhenius plots to confirm theoretical predictions .
Q. What strategies address discrepancies in reported catalytic efficiencies for o-Allylacetophenone synthesis?
- Methodological Answer : Conduct controlled benchmarking studies using identical catalysts, substrates, and conditions. Perform statistical meta-analysis of literature data to identify outliers. Use ANOVA or t-tests to assess significance of variables (e.g., catalyst loading, solvent polarity). Publish raw datasets and detailed protocols to enable cross-lab validation .
Q. How can researchers design experiments to probe the stereoelectronic effects of the ortho-allyl group in acetophenone derivatives?
- Methodological Answer : Synthesize analogs with varying substituents (e.g., electron-donating/-withdrawing groups) and compare reaction rates in electrophilic aromatic substitution. Use Hammett plots to correlate substituent effects with reactivity. Pair with X-ray crystallography to analyze steric hindrance or non-covalent interactions (e.g., C-H···π). Computational NBO (Natural Bond Orbital) analysis can quantify hyperconjugative stabilization .
Q. What analytical techniques are critical for detecting and quantifying o-Allylacetophenone degradation byproducts?
- Methodological Answer : Employ LC-MS/MS with MRM (multiple reaction monitoring) to trace degradation pathways. Use high-resolution mass spectrometry (HRMS) for exact mass identification of unknown metabolites. Pair with - HSQC NMR to track structural changes. Quantify degradation kinetics using pseudo-first-order models and report half-lives under relevant conditions (e.g., UV exposure) .
Methodological Guidelines for Data Analysis
-
Handling Contradictory Data : Apply the FLOAT method (Focus, Literature, Organize, Analyze, Test):
-
Statistical Reporting : Include confidence intervals, p-values, and effect sizes. Use software like R or Python’s SciPy for reproducibility. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
